molecular formula C12H22N4O B1455489 [1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1275870-76-2

[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine

Cat. No. B1455489
M. Wt: 238.33 g/mol
InChI Key: WQHZDYRWPZATPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine, also known as DMOM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DMOM is a pyrazolyl derivative that has been synthesized using a variety of methods.

Scientific Research Applications

1. Synthesis and Characterization

  • A study by Abood, Hanoon, and Haiwal (2012) described the synthesis of new 1,3-oxazepine derivatives, starting from 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. This work involved the synthesis of imine derivatives through a condensation reaction, which were then used in a [2+5] cycloaddition reaction to create 1,3-oxazepine derivatives. These derivatives could potentially have biological activity (Abood, Hanoon, & Haiwal, 2012).

2. Potential Antipsychotic Applications

  • Research by Wise et al. (1987) explored the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, focusing on their potential as antipsychotic agents. These compounds, including variations of the 1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl structure, demonstrated properties similar to known antipsychotics in reducing spontaneous locomotion in mice and inhibiting conditioned avoidance responding in both rats and monkeys (Wise et al., 1987).

3. Antimicrobial and Anticancer Potential

  • Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel compounds, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, showing promising antimicrobial and anticancer activities. These findings indicate the potential use of derivatives of the queried compound in medical research, particularly in the development of new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

4. Use in Synthesizing Diverse Heterocyclic Compounds

  • Research by Katariya, Vennapu, and Shah (2021) focused on synthesizing biologically potent heterocyclic compounds, including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones. These compounds, related to the queried chemical structure, exhibited significant anticancer activity and also showed promise in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-9-8-16(5-4-6-17-9)12-11(7-13)10(2)14-15(12)3/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHZDYRWPZATPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCO1)C2=C(C(=NN2C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine

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